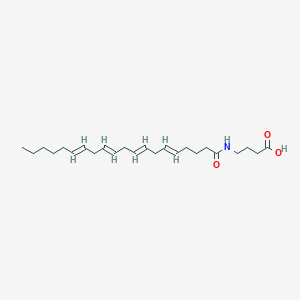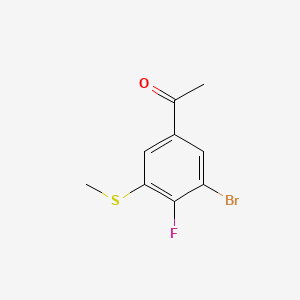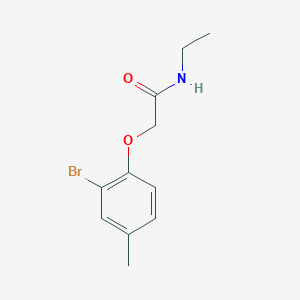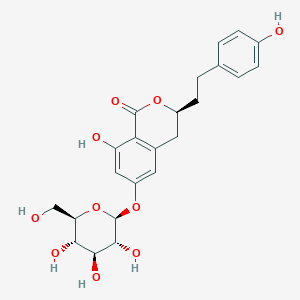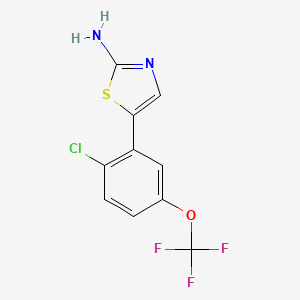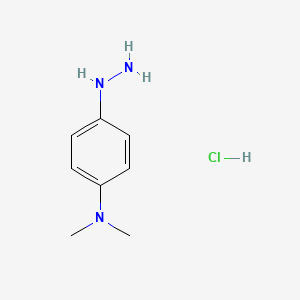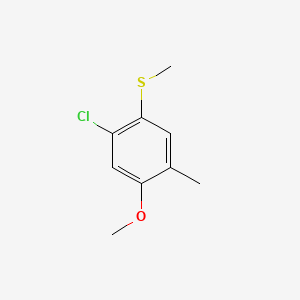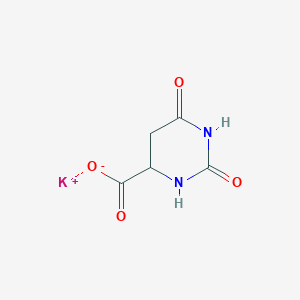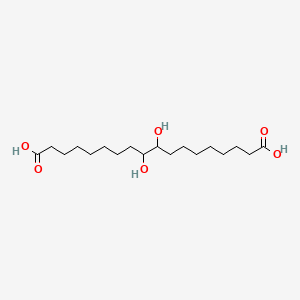
Lenalidomide-CO-PEG2-C2-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-CO-PEG2-C2-azide is a functionalized cereblon ligand used in the development of proteolysis-targeting chimeras (PROTACs). This compound incorporates an E3 ligase ligand with a polyethylene glycol (PEG) linker and a terminal azide group, making it suitable for conjugation to a target protein ligand. It is derived from lenalidomide, a well-known immunomodulatory drug used in the treatment of multiple myeloma and myelodysplastic syndromes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-CO-PEG2-C2-azide involves several steps:
Bromination: The bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.
Hydrogenation: The hydrogenation of the intermediate compound to produce lenalidomide.
Functionalization: The functionalization of lenalidomide with a PEG2 linker and a terminal azide group to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-CO-PEG2-C2-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The nitro group in the intermediate compounds can be reduced to amines.
Hydrogenation: The reduction of double bonds in the presence of hydrogen and a catalyst.
Common Reagents and Conditions
Bromine and Acetic Acid: Used in the bromination step.
Potassium Carbonate and DMF: Used in the condensation step.
Hydrogen and Palladium Catalyst: Used in the hydrogenation step.
Major Products
The major products formed from these reactions include lenalidomide and its functionalized derivatives, such as this compound .
Scientific Research Applications
Lenalidomide-CO-PEG2-C2-azide has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating various cancers and hematologic malignancies.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
Lenalidomide-CO-PEG2-C2-azide exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of target proteins, such as IKZF1 and IKZF3 . The PEG2 linker and terminal azide group facilitate the conjugation of the compound to other molecules, enhancing its versatility in research applications .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide 4’-PEG2-azide: Another functionalized cereblon ligand with similar applications in PROTAC research.
Thalidomide: The parent compound of lenalidomide, with immunomodulatory and anti-angiogenic properties.
Pomalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Uniqueness
Lenalidomide-CO-PEG2-C2-azide is unique due to its specific functionalization with a PEG2 linker and terminal azide group, which allows for versatile conjugation and targeted protein degradation applications .
Properties
Molecular Formula |
C20H24N6O6 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
3-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide |
InChI |
InChI=1S/C20H24N6O6/c21-25-22-7-9-32-11-10-31-8-6-18(28)23-15-3-1-2-13-14(15)12-26(20(13)30)16-4-5-17(27)24-19(16)29/h1-3,16H,4-12H2,(H,23,28)(H,24,27,29) |
InChI Key |
CITBEQJSZBIQAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



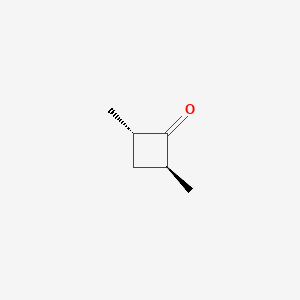
![Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate](/img/structure/B14762545.png)
